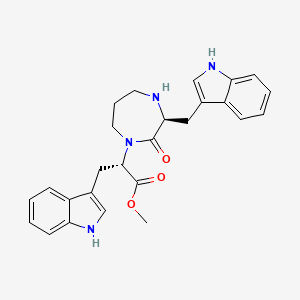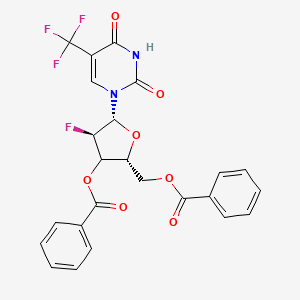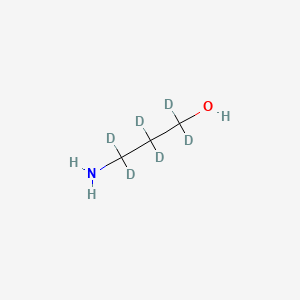
Tylvalosin-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tylvalosin-d9, also known as acetylisovaleryltylosin-d9, is a deuterium-labeled derivative of tylvalosin. Tylvalosin is a third-generation macrolide antibiotic with anti-inflammatory properties. It is primarily used in veterinary medicine to treat respiratory and enteric bacterial infections in swine and poultry . The deuterium labeling in this compound is used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tylvalosin can be synthesized through a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . The process involves the following steps:
Fermentation: Tylosin is fermented with Streptomyces thermotolerans to produce tylvalosin.
Recrystallization: The crude tylvalosin is obtained from an acid and alkali recrystallization of the fermentation broth.
Industrial Production Methods
The industrial production of tylvalosin follows similar steps as the laboratory synthesis but on a larger scale. The bioconversion process is optimized for higher yields, and advanced purification techniques are employed to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tylvalosin undergoes various chemical reactions, including:
Oxidation: Tylvalosin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in tylvalosin.
Substitution: Substitution reactions can occur at specific positions in the tylvalosin molecule to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new alkyl or acyl groups .
Applications De Recherche Scientifique
Tylvalosin-d9 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling in this compound allows for precise tracking of the compound in biological systems, making it useful for pharmacokinetic studies.
Metabolic Studies: This compound is used to study the metabolic pathways and degradation products of tylvalosin in various organisms.
Veterinary Medicine: Tylvalosin is used to treat respiratory and enteric bacterial infections in swine and poultry, improving the health and productivity of livestock.
Anti-inflammatory Research: Tylvalosin has been shown to reduce the levels of inflammatory cytokines and other markers in animal models, making it a valuable tool for studying inflammation.
Mécanisme D'action
Tylvalosin exerts its effects by binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . This binding prevents the elongation of the peptide chain, leading to a bacteriostatic effect. The anti-inflammatory properties of tylvalosin are attributed to its ability to reduce the levels of pro-inflammatory cytokines such as interleukin-8, interleukin-6, and tumor necrosis factor-alpha .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tylosin: Tylvalosin is a derivative of tylosin, with modifications at the 3-OH and 4-OH positions.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity and different pharmacokinetic properties.
Uniqueness of Tylvalosin-d9
This compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This labeling provides valuable insights into the behavior of tylvalosin in biological systems, making it a powerful tool for scientific research .
Propriétés
Formule moléculaire |
C53H87NO19 |
|---|---|
Poids moléculaire |
1051.3 g/mol |
Nom IUPAC |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17+,28-22+/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1/i2D3,3D3,21D2,27D |
Clé InChI |
KCJJINQANFZSAM-QURGQPIDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@@H]3[C@H]([C@@H](CC(=O)O[C@@H]([C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]3CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC)OC(=O)C)C)C)C |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)




![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)

![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)
